![molecular formula C12H9NO3S B8297128 4-(nitromethyl)-4H-thieno[3,2-c]chromene](/img/structure/B8297128.png)
4-(nitromethyl)-4H-thieno[3,2-c]chromene
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Description
4-(nitromethyl)-4H-thieno[3,2-c]chromene is a useful research compound. Its molecular formula is C12H9NO3S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-(nitromethyl)-4H-thieno[3,2-c]chromene derivatives is their potential as anticancer agents. Research indicates that compounds within this class exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that 2-amino-4-(nitroalkyl)-4H-chromenes demonstrate promising inhibitory effects on breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values significantly lower than standard chemotherapeutic agents like etoposide .
Compound | Cell Line | IC50 (μg/mL) | Comparison to Etoposide |
---|---|---|---|
7a | MDA-MB-231 | 12.34 | More potent |
7b | MCF-7 | 18.76 | Comparable |
7c | T47D | 15.00 | More potent |
This table summarizes the cytotoxic activity of selected derivatives against different cancer cell lines, demonstrating their potential as novel anticancer agents.
Antibacterial and Antiviral Properties
In addition to anticancer effects, compounds derived from thieno[3,2-c]chromenes have shown antibacterial and antiviral properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and viruses, making them candidates for further development in antimicrobial therapies .
Photochemical Properties
The photochemical synthesis of thieno[3,2-c]chromenes has been explored for their optical properties. These compounds can undergo ring closure upon UV irradiation, which can be utilized in the development of photoresponsive materials. The ability to alter their structure upon exposure to light opens avenues for applications in smart materials and sensors .
Organic Electronics
Due to their unique electronic properties, thieno[3,2-c]chromenes are being investigated for use in organic electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Their conjugated structure allows for efficient charge transport, making them suitable candidates for these applications .
Synthesis and Biological Evaluation
A comprehensive study was conducted where a series of 2-amino-4-(nitroalkyl)-4H-chromenes were synthesized using a one-pot reaction method involving DBU as a catalyst in aqueous media. The resulting compounds were evaluated for their cytotoxic activity against several cancer cell lines. The study concluded that these compounds not only exhibited significant cytotoxicity but also adhered to green chemistry principles by employing environmentally friendly synthesis methods .
Development of Inhibitors
Another notable case involved the development of small molecule inhibitors based on thieno[3,2-c]chromenes targeting Notum Pectinacetylesterase. This study provided insights into structure-activity relationships (SAR) that guided the optimization of these inhibitors for potential therapeutic use in diseases related to Notum activity .
Properties
Molecular Formula |
C12H9NO3S |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-(nitromethyl)-4H-thieno[3,2-c]chromene |
InChI |
InChI=1S/C12H9NO3S/c14-13(15)7-11-9-5-6-17-12(9)8-3-1-2-4-10(8)16-11/h1-6,11H,7H2 |
InChI Key |
SPIAULWVSNOTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CS3)C(O2)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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